(Z)-Sibrafiban

GPIIb/IIIa clot strength thromboelastography

(Z)-Sibrafiban (also known as Ro 48‑3657, proposed brand name Xubix) is a non‑peptide, peptidomimetic double‑prodrug that undergoes two‑step enzymatic conversion to the active glycoprotein IIb/IIIa (integrin αIIbβ3) receptor antagonist Ro 44‑3888. As a selective, orally bioavailable inhibitor of the final common pathway of platelet aggregation, sibrafiban was advanced to Phase III clinical evaluation for secondary prevention of arterial thrombosis after acute coronary syndromes (ACS).

Molecular Formula C20H28N4O6
Molecular Weight 420.5 g/mol
CAS No. 172927-65-0
Cat. No. B069945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Sibrafiban
CAS172927-65-0
Synonyms((1-(2-((4-(amino(hydroxyimino)methyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid ethyl ester
Ro 48-3657
Ro-48-3657
sibrafiban
Molecular FormulaC20H28N4O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)
InChIKeyWBNUCLPUOSXSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Z)-Sibrafiban (CAS 172927-65-0) – Oral GPIIb/IIIa Antagonist for Platelet Research & Comparative Pharmacology


(Z)-Sibrafiban (also known as Ro 48‑3657, proposed brand name Xubix) is a non‑peptide, peptidomimetic double‑prodrug that undergoes two‑step enzymatic conversion to the active glycoprotein IIb/IIIa (integrin αIIbβ3) receptor antagonist Ro 44‑3888 [1][2]. As a selective, orally bioavailable inhibitor of the final common pathway of platelet aggregation, sibrafiban was advanced to Phase III clinical evaluation for secondary prevention of arterial thrombosis after acute coronary syndromes (ACS) [1]. Although its development as a therapeutic was terminated after the SYMPHONY trial did not demonstrate superiority over aspirin, sibrafiban remains a critically important tool compound for mechanistic studies of GPIIb/IIIa receptor pharmacology, particularly for distinguishing Class I (slow‑dissociating) versus Class II (fast‑dissociating) antagonist behavior [3].

Why (Z)-Sibrafiban Cannot Be Interchanged with Other Oral Fibans Without Quantitative Validation


Although multiple oral GPIIb/IIIa antagonists (fibans) were developed concurrently—including orbofiban, xemilofiban, lotrafiban, and roxifiban—they exhibit profound differences in binding kinetics, prodrug activation pathways, oral bioavailability, and pharmacodynamic profiles [1][2]. Sibrafiban is classified as a Class II antagonist with rapid platelet dissociation kinetics, which directly limits its ability to inhibit platelet‑fibrin clot strength under high‑shear or thrombin‑rich conditions relative to Class I agents such as roxifiban [1]. Moreover, sibrafiban's double‑prodrug design (requiring sequential esterase and amidoxime reductase steps) introduces unique pharmacokinetic variability that is not replicated by single‑prodrug fibans [2]. These molecular‑level distinctions translate into measurable differences in potency, bleeding risk, and dosing requirements, meaning that experimental or procurement interchange without quantitative verification will confound data interpretation and compromise model validity.

(Z)-Sibrafiban Quantitative Differentiation Evidence: Comparator-Based Potency, Pharmacokinetics, and Clinical Data


Inferior Clot Strength Inhibition vs. Class I GPIIb/IIIa Antagonist (Roxifiban) Due to Rapid Platelet Dissociation Kinetics

In a thromboelastography (TEG) study directly comparing multiple GPIIb/IIIa antagonists, the Class II antagonist YZ211 (the free acid form of sibrafiban) inhibited tissue factor‑, endotoxin‑, Factor Xa‑, and thrombin‑induced clot strength with an IC50 of 0.3–4.7 µM, whereas the Class I antagonist XV459 (the active form of roxifiban) achieved IC50 values of 30–70 nM across the same stimuli [1]. This approximately 10‑ to 150‑fold difference in potency was attributed to the rapid dissociation rate of sibrafiban from the GPIIb/IIIa receptor. Furthermore, the IC50 values for both sibrafiban and orbofiban (another Class II antagonist) substantially exceeded their clinically achievable plasma concentrations, indicating that standard dosing may be insufficient to suppress platelet‑fibrin clot formation in vivo [1].

GPIIb/IIIa clot strength thromboelastography Class I vs Class II antagonist platelet-fibrin

Intermediate Potency in Shear-Induced Platelet Adhesion Relative to Other Oral Fibans

Using a Cone and Plate(let) Analyzer that simulates arterial high‑shear conditions in whole blood, the concentration‑dependent inhibition of shear‑induced platelet adhesion was quantified for multiple GPIIb/IIIa antagonists [1]. Sibrafiban (free acid form) exhibited an IC50 of 438 nM, positioning it intermediately between the more potent roxifiban (IC50 = 35 nM) and the less potent orbofiban (IC50 = 606 nM); lotrafiban yielded an identical 438 nM value [1]. This contrasts with static platelet aggregation assays where the potency ranking among oral fibans is compressed, highlighting that simple aggregation IC50 alone cannot discriminate the therapeutically relevant shear‑dependent efficacy differences.

shear-induced platelet adhesion IC50 oral fibans cone and plate analyzer

Superior Oral Bioavailability Compared to Orbofiban and Xemilofiban

Phase I studies in healthy volunteers established that sibrafiban has an oral bioavailability of 39%, as reported in the TIMI 12 trial publication [1]. This value compares favorably to the 28% bioavailability reported for orbofiban [2] and the 21.3% bioavailability determined for xemilofiban in preclinical canine models [3]. Higher bioavailability confers a greater fraction of administered dose reaching the systemic circulation as active Ro 44‑3888, which can reduce the oral dose required to achieve a target receptor occupancy and may lower inter‑individual variability driven by first‑pass metabolism differences.

oral bioavailability pharmacokinetics prodrug cross-study comparison

Clinically Defined Platelet Inhibition and Bleeding Risk Profile Versus Aspirin (TIMI 12 Trial)

In the Phase II TIMI 12 dose‑ranging trial (n = 329 post‑ACS patients), sibrafiban delivered a broad, dose‑dependent range of platelet inhibition [1]. Across seven dosing regimens ranging from 5 mg daily to 10 mg twice daily for 28 days, mean peak inhibition of 20 µM ADP‑induced platelet aggregation spanned 47% to 97% [1]. Twice‑daily dosing sustained mean trough inhibition of 36% to 86%, whereas once‑daily dosing allowed platelet function to return to baseline by 24 hours. This pharmacodynamic effect was accompanied by a protocol‑defined minor bleeding incidence of 0% to 32% across sibrafiban groups, compared with 0% in the aspirin‑only control arm (P = .002 for total daily dose; P < .0001 for once‑ vs twice‑daily dosing) [1]. Major hemorrhage rates were 1.5% for sibrafiban vs 1.9% for aspirin, a non‑significant difference.

platelet aggregation inhibition bleeding risk TIMI 12 dose-response clinical pharmacodynamics

Shorter Active‑Drug Half‑Life and Higher Peak‑to‑Trough Excursion Drive Twice‑Daily Dosing Requirement

Steady‑state pharmacokinetic analysis of sibrafiban in post‑ACS patients revealed a mean terminal half‑life of 11.0 ± 2.8 hours for total concentrations of the active moiety Ro 44‑3888, with an apparent clearance of 13.9 ± 3.9 L/h [1]. Once‑daily dosing resulted in trough concentrations that were only 21% ± 6% of peak values, whereas twice‑daily dosing improved trough‑to‑peak ratios to 54% ± 10% and provided sustained platelet inhibition throughout the dosing interval [1]. In comparison, orbofiban exhibits a longer half‑life of approximately 18 hours [2]. Additionally, dose‑adjusted steady‑state active drug concentrations of sibrafiban increased with age and with decreasing renal function and body weight [1], factors that must be explicitly modeled when designing preclinical pharmacokinetic/pharmacodynamic protocols.

half-life peak-to-trough ratio dosing frequency pharmacokinetic variability renal function

Optimal Use Cases for (Z)-Sibrafiban Based on Quantified Differentiation Evidence


Class II GPIIb/IIIa Antagonist Reference Standard for Binding Kinetics and Clot Strength Studies

Sibrafiban is the archetypal Class II (fast‑dissociating) oral GPIIb/IIIa antagonist, making it the preferred reference compound for head‑to‑head comparisons with Class I antagonists (e.g., roxifiban) in thromboelastography‑based clot strength assays, where its 10‑ to 150‑fold lower potency has been precisely quantified [1]. Researchers designing studies to probe the relationship between receptor off‑rate and in vitro clot stabilization should procure sibrafiban as the Class II comparator.

Mid‑Range Potency Probe in Arterial Shear‑Dependent Thrombosis Models

With an IC50 of 438 nM in shear‑induced platelet adhesion (Cone and Plate Analyzer), sibrafiban occupies a mid‑range potency position between the extremely potent roxifiban (35 nM) and the weaker orbofiban (606 nM) [2]. This makes it ideal for in vivo and ex vivo flow‑chamber studies where a graded anti‑adhesive response is required and where overly potent inhibition would mask dose‑response relationships.

Standardized Positive Control for Oral Antiplatelet Pharmacokinetic/Pharmacodynamic Profiling

Because sibrafiban's human pharmacokinetics—including 39% oral bioavailability, 11‑hour active‑drug half‑life, and renal‑function‑dependent clearance—have been rigorously characterized across multiple Phase I and Phase II trials [3][4], it serves as a well‑documented positive control for validating new oral antiplatelet candidates in rodent, canine, or non‑human primate PK/PD models.

Benchmark for Evaluating the Therapeutic Window of GPIIb/IIIa Inhibition

The TIMI 12 trial provides a complete dose‑response surface for sibrafiban linking ADP‑induced platelet aggregation inhibition (47–97% peak) with protocol‑defined minor bleeding (0–32%) and major hemorrhage rates (1.5%) versus an aspirin comparator arm [3]. This dataset makes sibrafiban the most quantitatively characterized tool for assessing the efficacy‑safety margin of novel antiplatelet agents in preclinical safety pharmacology programs.

Quote Request

Request a Quote for (Z)-Sibrafiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.